molecular formula C12H14F3N B1588895 4-[2-(Trifluoromethyl)phenyl]piperidine CAS No. 308823-90-7

4-[2-(Trifluoromethyl)phenyl]piperidine

Cat. No. B1588895
M. Wt: 229.24 g/mol
InChI Key: KFWQOXAWVPAOKE-UHFFFAOYSA-N
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Description

“4-[2-(Trifluoromethyl)phenyl]piperidine” is an organic compound that belongs to the class of phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives was achieved via nucleophilic substitution reactions of TFMP by N-alkylation .


Molecular Structure Analysis

The molecular formula of “4-[2-(Trifluoromethyl)phenyl]piperidine” is C12H14F3N . The InChI code is 1S/C12H14F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H .


Physical And Chemical Properties Analysis

“4-[2-(Trifluoromethyl)phenyl]piperidine” is a yellow solid . Its molecular weight is 265.71 .

Scientific Research Applications

  • Serotonin Uptake Inhibition : A study by Corey, Reichard, and Sarshar (1993) synthesized a molecule approximating a superposition of the enantiomers of fluoxetine, which includes a 4-phenyl-4-(p-trifluoromethylphenoxy)piperidine structure. This molecule was found to be more active than its counterparts as an inhibitor of serotonin uptake (Corey, Reichard, & Sarshar, 1993).

  • Anti-Tuberculosis Activity : Research by Souza et al. (2013) on crystal structures of various trifluoromethylquinolines, including derivatives with a piperidine ring, showed activity against multidrug-resistant tuberculosis strains. The study focused on the molecular conformations and their potential correlation with anti-TB activity (Souza, Gonçalves, Wardell, & Wardell, 2013).

  • Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) discovered piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. They identified a compound with a trifluoromethyl group essential for high potency and P450 selectivity, offering insights into its potential application in various disease models (Thalji et al., 2013).

  • Anti-Neoplastic Activity : A study by Arul and Smith (2016) evaluated the anti-cancer activity of a triazole derivative including a piperidinyl group against tumor-induced mice. The results supported its anticancer activity, providing a basis for further exploration in cancer treatment (Arul & Smith, 2016).

  • Local Anesthetic Action : Igarashi, Sato, Hamada, and Kawasaki (1983) studied the local anesthetic action of 4-phenylpiperidine derivatives. They found strong infiltration anesthetic action in these compounds, highlighting their potential in medical applications (Igarashi, Sato, Hamada, & Kawasaki, 1983).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1992) synthesized 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives showing potent anti-acetylcholinesterase activity. This study contributes to understanding the therapeutic potential of these compounds in treating diseases related to acetylcholine deficiency, like Alzheimer's (Sugimoto et al., 1992).

Safety And Hazards

The safety data sheet for “4-[2-(Trifluoromethyl)phenyl]piperidine” suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . It’s also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-4,9,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWQOXAWVPAOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465109
Record name 4-[2-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Trifluoromethyl)phenyl]piperidine

CAS RN

308823-90-7
Record name 4-[2-(Trifluoromethyl)phenyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308823-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
Antagonists of retinol-binding protein 4 (RBP4) impede ocular uptake of serum all-trans retinol (1) and have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment …
Number of citations: 40 pubs.acs.org
CL Cioffi, N Dobri, EE Freeman… - Journal of Medicinal …, 2014 - ACS Publications
Accumulation of lipofuscin in the retina is associated with pathogenesis of atrophic age-related macular degeneration and Stargardt disease. Lipofuscin bisretinoids (exemplified by N-…
Number of citations: 59 pubs.acs.org
CL Cioffi, P Muthuraman, A Raja, A Varadi… - Journal of medicinal …, 2020 - ACS Publications
Accumulation of cytotoxic lipofuscin bisretinoids may contribute to atrophic age-related macular degeneration (AMD) pathogenesis. Retinal bisretinoid synthesis depends on the influx of …
Number of citations: 8 pubs.acs.org
S Hayashi, K Ohashi, E Nakata, C Emoto - European journal of medicinal …, 2012 - Elsevier
Since the discovery of endogenous nociceptin/orphanin FQ (N/OFQ) peptide and N/OFQ peptide (NOP) receptor [or opioid-receptor-like-1 (ORL1) receptor], the structures, distribution, …
Number of citations: 6 www.sciencedirect.com
F Pettersson, P Svensson, S Waters, N Waters… - European Journal of …, 2013 - Elsevier
A series of mono-substituted 4-phenylpiperidines and -piperazines have been synthesized and their effects on the dopaminergic system tested in vivo. The structure activity relationship (…
Number of citations: 10 www.sciencedirect.com
HAM Mucke - Pharmaceutical Patent Analyst, 2019 - Future Science
Assignee: Universita Degli Studi di Camerino, Camerino (Italy) The nociceptin (previously, orphanin FQ) receptor is the fourth member of the opioid receptor superfamily. Nociceptin …
Number of citations: 2 www.future-science.com
LJ Lu, J Liu, RA Adelman - Graefe's Archive for Clinical and Experimental …, 2017 - Springer
of situation Stargardt disease, an inherited macular dystrophy caused by mutations in the ABCA4 gene encoding a retinal transporter protein, is the most prevalent form of macular …
Number of citations: 65 link.springer.com
S Gupta, A Nair, V Jhawat, N Mustaq… - American Journal of …, 2020 - journals.sagepub.com
Diabetes mellitus is one of the aggressive disorders in global society. No pharmacotherapy is available for permanent diabetes cure, although management is possible with drugs and …
Number of citations: 20 journals.sagepub.com
A Motani, Z Wang, M Conn, K Siegler, Y Zhang… - Journal of Biological …, 2009 - ASBMB
Retinol-binding protein 4 (RBP4) transports retinol from the liver to extrahepatic tissues, and RBP4 lowering is reported to improve insulin sensitivity in mice. We have identified A1120, …
Number of citations: 107 www.jbc.org

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